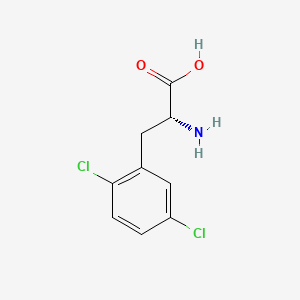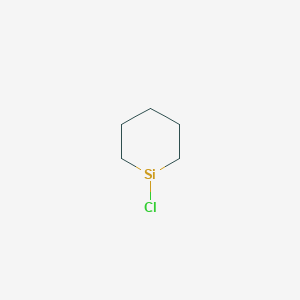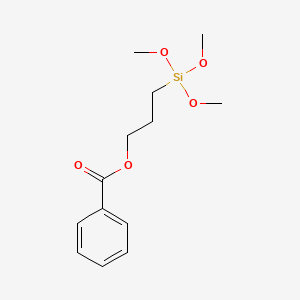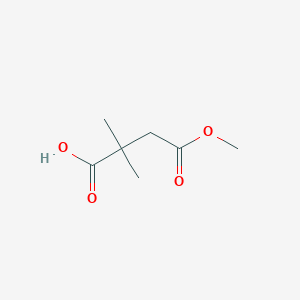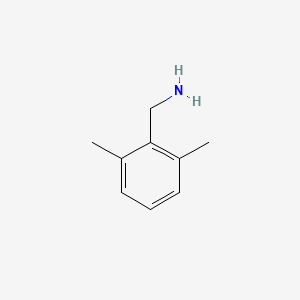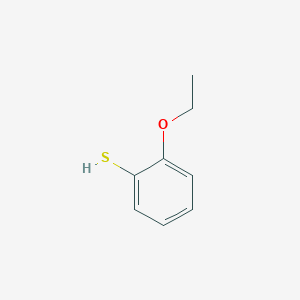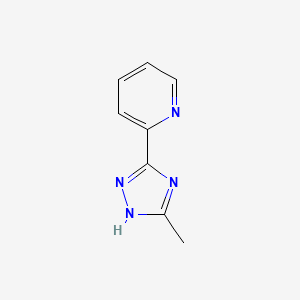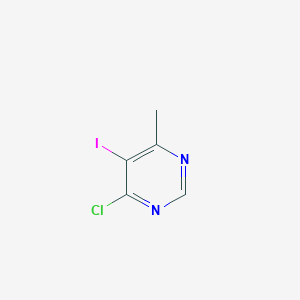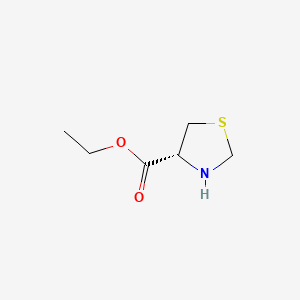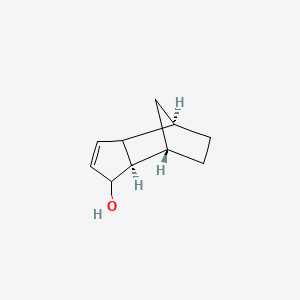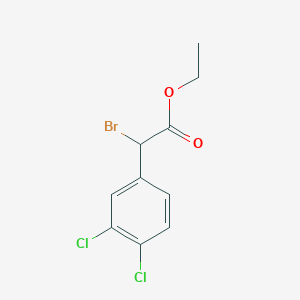
2-Bromo-2-(3,4-diclorofenil)acetato de etilo
Descripción general
Descripción
Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate is an organic compound with the molecular formula C10H9BrCl2O2. It is a derivative of phenylacetic acid and is characterized by the presence of bromine and chlorine atoms on the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research.
Aplicaciones Científicas De Investigación
Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mecanismo De Acción
Target of Action
Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate, like other halogenated aromatic compounds, could potentially interact with various proteins or enzymes in the body due to the presence of the halogen atoms and the aromatic ring. These interactions could alter the function of these proteins or enzymes, leading to various biological effects .
Mode of Action
The bromine and chlorine atoms on the aromatic ring could potentially form halogen bonds with amino acid residues in the protein, leading to changes in protein function .
Biochemical Pathways
Without specific studies on Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate, it’s difficult to determine the exact biochemical pathways this compound might affect. Halogenated aromatic compounds can potentially affect a wide range of biochemical pathways due to their ability to interact with various proteins and enzymes .
Pharmacokinetics
Similar compounds are often well absorbed due to their lipophilic nature, widely distributed in the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
The effects would likely depend on the specific proteins or enzymes this compound interacts with and how these interactions alter cellular functions .
Action Environment
The action, efficacy, and stability of Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate could potentially be influenced by various environmental factors, such as temperature, pH, and the presence of other compounds. Without specific studies, it’s difficult to determine the exact influence of these factors .
Análisis Bioquímico
Cellular Effects
Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of specific enzymes and proteins involved in signal transduction. This compound may also impact gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate can alter cellular metabolism by influencing the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes and proteins, leading to either inhibition or activation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate can influence gene expression by binding to transcription factors and modulating their activity .
Metabolic Pathways
Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate is involved in various metabolic pathways, particularly those related to halogenation and dehalogenation reactions It interacts with enzymes such as halogenases and dehalogenases, which play key roles in the metabolism of halogenated compounds These interactions can influence the overall metabolic flux and levels of specific metabolites within cells
Transport and Distribution
The transport and distribution of Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and function. For instance, Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate may accumulate in specific organelles, where it can interact with enzymes and other biomolecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate can be synthesized through several methods. One common method involves the bromination of ethyl 2-(3,4-dichlorophenyl)acetate using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to the corresponding ethyl 2-(3,4-dichlorophenyl)acetate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the compound to form carboxylic acids.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an alcohol solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted ethyl 2-(3,4-dichlorophenyl)acetates.
Reduction: Formation of ethyl 2-(3,4-dichlorophenyl)acetate.
Oxidation: Formation of 2-(3,4-dichlorophenyl)acetic acid.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-bromoacetate: Similar in structure but lacks the dichlorophenyl group.
Ethyl 2-chloro-2-(3,4-dichlorophenyl)acetate: Similar but with a chlorine atom instead of bromine.
Ethyl 2-iodo-2-(3,4-dichlorophenyl)acetate: Similar but with an iodine atom instead of bromine.
Uniqueness
Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which imparts distinct reactivity and properties compared to its analogs. The combination of these halogens can influence the compound’s behavior in chemical reactions and its applications in research and industry.
Propiedades
IUPAC Name |
ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrCl2O2/c1-2-15-10(14)9(11)6-3-4-7(12)8(13)5-6/h3-5,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJFMJXQSOSNLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80507901 | |
| Record name | Ethyl bromo(3,4-dichlorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41204-08-4 | |
| Record name | Ethyl bromo(3,4-dichlorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
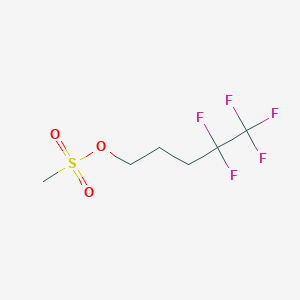
![Dibenzo[b,d]furan-2-ylboronic acid](/img/structure/B1590063.png)
